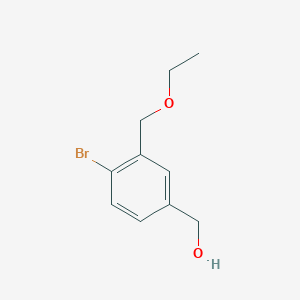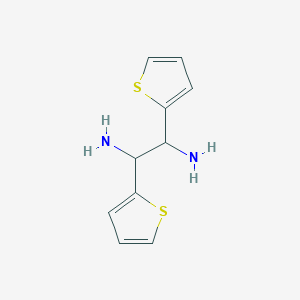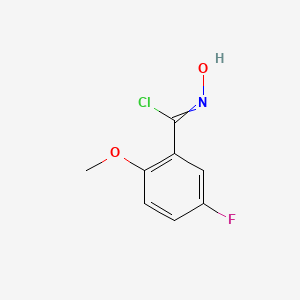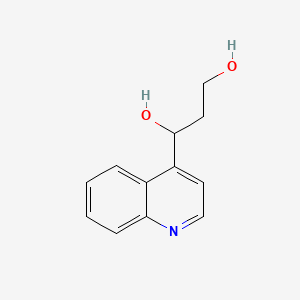
(3-Chloro-4-methylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15ClSi and a molecular weight of 198.77 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a chloromethylphenyl ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)trimethylsilane typically involves the reaction of 3-chloro-4-methylphenylmagnesium bromide with trimethylsilyl chloride . The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-4-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in polar aprotic solvents such as or .
Oxidation Reactions: Reagents such as or are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyltrimethylsilanes.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
(3-Chloro-4-methylphenyl)trimethylsilane has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-methylphenyl)trimethylsilane involves the silylation of polar functional groups such as alcohols and amines. The trimethylsilyl group protects these functional groups by removing labile protons and decreasing the basicity of the heteroatom. This protection enhances the stability and reactivity of the modified molecules .
Comparación Con Compuestos Similares
- Trimethylsilyl chloride
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
Comparison: (3-Chloro-4-methylphenyl)trimethylsilane is unique due to the presence of the chloromethylphenyl group, which imparts distinct reactivity and properties compared to other trimethylsilyl compounds. This uniqueness makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
Fórmula molecular |
C10H15ClSi |
|---|---|
Peso molecular |
198.76 g/mol |
Nombre IUPAC |
(3-chloro-4-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-5-6-9(7-10(8)11)12(2,3)4/h5-7H,1-4H3 |
Clave InChI |
ZSUUITDYDFIMIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)




![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)





